Fexofenadine-d6

Vue d'ensemble

Description

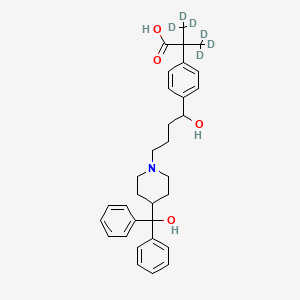

Fexofenadine-d6 is a deuterium-labeled analogue of fexofenadine, an antihistamine pharmaceutical agent. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify the presence of fexofenadine in biological samples. The compound is structurally similar to fexofenadine but contains six deuterium atoms, which replace six hydrogen atoms, making it useful for precise analytical measurements.

Applications De Recherche Scientifique

Fexofenadine-d6 is widely used in scientific research, particularly in the fields of:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of fexofenadine.

Biology: Helps in studying the metabolism and pharmacokinetics of fexofenadine in biological systems.

Medicine: Used in clinical studies to monitor the levels of fexofenadine in patients.

Industry: Employed in quality control processes to ensure the accurate measurement of fexofenadine in pharmaceutical formulations.

Orientations Futures

Mécanisme D'action

Target of Action

Fexofenadine-d6, also known as Fexofenadine D6, is a selective antagonist for the H1 receptor . The H1 receptor is a histamine receptor predominantly found in smooth muscle, endothelial cells, and central nervous system, playing a crucial role in allergic reactions .

Mode of Action

This compound competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This interaction with its targets results in the alleviation of allergy symptoms .

Biochemical Pathways

This compound works by antagonizing the actions of histamine, an endogenous compound predominantly responsible for allergic symptomatology . Histamine is involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter. By blocking the H1 receptor, this compound prevents histamine from binding and exerting its effects, thus mitigating allergic symptoms .

Pharmacokinetics

This compound exhibits rapid absorption with an onset of action within 1 to 2 hours . It has a half-life of approximately 14 hours . The principal pathways of Fexofenadine elimination are biliary and renal .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-induced effects. By blocking the H1 receptor, it prevents histamine from binding and exerting its effects, thus mitigating allergic symptoms . It has been found to inhibit TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, coadministration of Fexofenadine with grapefruit juice or apple juice was associated with reduced maximal plasma concentration and area under the plasma concentration-time curve . This suggests that certain dietary factors can influence the absorption and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Fexofenadine-d6, like its parent compound Fexofenadine, interacts with histamine receptors in the body, specifically the H1 receptor . It acts as an antagonist at these receptors, preventing histamine from binding and exerting its effects . This interaction is the primary biochemical reaction involving this compound .

Cellular Effects

This compound affects various types of cells, particularly those involved in allergic reactions such as mast cells and basophils . By blocking the H1 receptor, this compound prevents these cells from responding to histamine, thereby reducing allergic symptoms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the H1 receptor, preventing histamine from exerting its effects . This results in a decrease in the symptoms associated with allergic reactions .

Temporal Effects in Laboratory Settings

The parent compound Fexofenadine has been shown to have a prolonged pharmacodynamic effect .

Dosage Effects in Animal Models

The parent compound Fexofenadine has been shown to have a dose-dependent effect on allergic symptoms in animal models .

Transport and Distribution

The parent compound Fexofenadine is known to be distributed widely in the body .

Subcellular Localization

As an H1 receptor antagonist, it is likely to be localized at the cell membrane where these receptors are found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of fexofenadine-d6 involves the incorporation of deuterium atoms into the fexofenadine molecule. One common method is the catalytic hydrogenation of fexofenadine in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is conducted under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing fexofenadine and the catalyst. The reaction is monitored to ensure the complete incorporation of deuterium atoms. After the reaction, the product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Fexofenadine-d6 undergoes similar chemical reactions as fexofenadine, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted aromatic compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fexofenadine: The non-deuterated form of fexofenadine-d6.

Loratadine-d4: Another deuterium-labeled antihistamine used as an internal standard.

Azelastine-d3: A deuterium-labeled analogue of azelastine, used in similar applications.

Uniqueness

This compound is unique due to its specific use as an internal standard for fexofenadine. The incorporation of six deuterium atoms provides a distinct mass difference, allowing for precise quantification in mass spectrometry. This makes it highly valuable in pharmacokinetic studies and quality control processes.

Propriétés

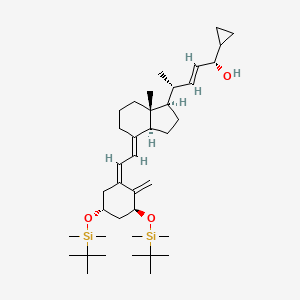

IUPAC Name |

3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661973 | |

| Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548783-71-7 | |

| Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of using deuterated analogs like Fexofenadine D6 as internal standards in LC-ESI-MS analysis?

A: Deuterated analogs, such as Fexofenadine D6, are commonly employed as internal standards in LC-ESI-MS due to their similar physicochemical properties to the target analyte (Fexofenadine in this case). This similarity leads to comparable behavior during sample preparation and chromatographic separation. By adding a known amount of the deuterated analog to the sample, researchers can account for variations in ionization efficiency and instrument response, ultimately improving the accuracy and precision of analyte quantification. []

Q2: The research paper discusses the "suppression effect" observed with Fexofenadine D6. Can you elaborate on this phenomenon and its implications for analysis?

A: The study reveals that increasing concentrations of Fexofenadine in a sample can suppress the signal intensity of the Fexofenadine D6 internal standard during LC-ESI-MS analysis. [] This suppression arises from the competition between the analyte and its deuterated counterpart for charged surface sites during the electrospray ionization process. While this effect could potentially impact the accuracy of quantification, the research demonstrates that the slopes of the calibration curves remain close to unity, indicating that the isotope dilution method effectively corrects for this suppression and ensures reliable quantitation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

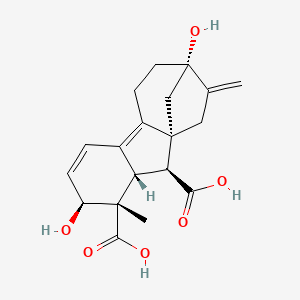

![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)